molecular formula C13H19NO B13355176 (1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol

(1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol

Cat. No.: B13355176
M. Wt: 205.30 g/mol
InChI Key: IXHIAEDIWOYRFY-CHWSQXEVSA-N
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Description

(1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopentane ring with a benzyl(methyl)amino group and a hydroxyl group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the benzyl(methyl)amino group and the hydroxyl group.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the amino group.

    Substitution: The benzyl(methyl)amino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a cyclopentanone derivative, while substitution reactions can introduce new functional groups to the cyclopentane ring.

Scientific Research Applications

(1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.

    Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives with different substituents, such as:

  • (1R,2R)-2-(Benzylamino)cyclopentan-1-ol
  • (1R,2R)-2-(Methylamino)cyclopentan-1-ol
  • (1R,2R)-2-(Phenylamino)cyclopentan-1-ol

Uniqueness

(1R,2R)-2-(Benzyl(methyl)amino)cyclopentan-1-ol is unique due to its specific combination of a benzyl(methyl)amino group and a hydroxyl group on a cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development in various fields.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(1R,2R)-2-[benzyl(methyl)amino]cyclopentan-1-ol

InChI

InChI=1S/C13H19NO/c1-14(12-8-5-9-13(12)15)10-11-6-3-2-4-7-11/h2-4,6-7,12-13,15H,5,8-10H2,1H3/t12-,13-/m1/s1

InChI Key

IXHIAEDIWOYRFY-CHWSQXEVSA-N

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H]2CCC[C@H]2O

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCC2O

Origin of Product

United States

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